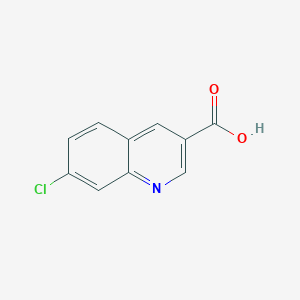

7-Chloroquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGQWTWQNIGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588874 | |

| Record name | 7-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-49-6 | |

| Record name | 7-Chloroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloroquinoline-3-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 7-Chloroquinoline-3-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a functional group of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific substitution of a chlorine atom at the 7-position and a carboxylic acid at the 3-position endows this molecule with unique physicochemical characteristics that are critical for its behavior in both chemical and biological systems.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to provide a comprehensive overview of the key physical properties of this compound, the established methodologies for their experimental determination, and the causal reasoning behind these analytical choices. Understanding these properties is paramount for predicting a molecule's pharmacokinetics, designing effective drug delivery systems, and ensuring purity and consistency in synthesis.

Part 1: Core Physicochemical Data

A summary of the fundamental physical and chemical properties of this compound provides a foundational reference for laboratory work. While some properties like molecular weight are theoretical, others such as melting point and solubility must be determined empirically for each synthesized batch to ensure identity and purity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂ | [2][3][4] |

| Molecular Weight | 207.61 g/mol | [3][4] |

| Appearance | Solid | [2][3][4] |

| Melting Point | Must be determined experimentally. A related compound, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, melts with decomposition around 250 °C.[5][6] | N/A |

| Solubility | Expected to be poorly soluble in water, soluble in alkaline solutions (e.g., NaOH, NaHCO₃) and polar organic solvents like DMSO and DMF. Must be confirmed experimentally. | [7][8] |

| Acidity Constant (pKa) | Must be determined experimentally. The carboxylic acid group dictates acidic properties, while the quinoline nitrogen provides a site for protonation. | [9][10] |

Part 2: The Significance of Physical Properties in Research and Drug Development

The physical properties detailed above are not mere data points; they are critical predictors of a molecule's utility and behavior, particularly in a pharmaceutical context.

-

Melting Point: The temperature range over which a solid transitions to a liquid is a primary indicator of a compound's purity.[11] A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline substance, whereas impurities will depress the melting point and broaden the range.[12] This makes melting point determination an indispensable, first-pass quality control step after synthesis.

-

Solubility: A molecule's ability to dissolve in a given solvent is fundamental to its application. In drug development, aqueous solubility is a key determinant of bioavailability. A compound must dissolve in the gastrointestinal tract to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug formulation. Solubility in organic solvents is crucial for purification (e.g., recrystallization) and for conducting further chemical reactions.

-

Acidity Constant (pKa): The pKa value quantifies the acidity of the carboxylic acid group and the basicity of the quinoline nitrogen. This parameter governs the ionization state of the molecule at a given pH.[9] The charge of a molecule profoundly impacts its ability to cross biological membranes, bind to target proteins, and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9] For instance, the un-ionized form is generally more lipid-soluble and can more easily cross cell membranes, while the ionized form is often more water-soluble.

Part 3: Experimental Determination of Key Physical Properties

This section provides validated, step-by-step protocols for determining the most critical physical properties of this compound.

Melting Point Determination via Capillary Method

This technique is a standard and reliable method for assessing the purity of a crystalline solid.[12]

Principle: A small, finely powdered sample is heated slowly in a capillary tube within a calibrated apparatus. The temperatures at which melting begins (onset) and is complete (liquefaction) are recorded as the melting range.

Protocol:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Crush the solid into a fine powder using a spatula.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the solid down to a height of 1-2 mm.[13]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus (e.g., a DigiMelt or Mel-Temp).

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a preliminary estimate.[11]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.

-

Data Recording:

-

Record the temperature (T₁) when the first drop of liquid appears.

-

Record the temperature (T₂) when the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation: Repeat the measurement with a fresh sample to ensure consistency. A pure compound should yield a sharp, reproducible range.

Systematic Solubility Profiling

This workflow systematically classifies the compound based on its solubility in a series of aqueous solutions, providing insights into its functional groups.[7][14]

Principle: Solubility is tested sequentially in water, a weak base, a strong base, and an acid. The reactivity of the carboxylic acid group is the primary determinant of its solubility profile.

Protocol:

-

Water Solubility: Add ~25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. If the compound dissolves completely, it is water-soluble.[7] Given its structure, this compound is expected to be water-insoluble.

-

5% NaHCO₃ (Weak Base) Test: If insoluble in water, add ~25 mg of the compound to a new test tube with 0.75 mL of 5% aqueous sodium bicarbonate solution. Shake well.

-

Causality: Carboxylic acids are strong enough to be deprotonated by a weak base like sodium bicarbonate, forming a soluble sodium carboxylate salt and producing CO₂ effervescence.[15] Observation of dissolution (with or without bubbling) indicates the presence of a strong acid, confirming the carboxylic acid functionality.

-

-

5% NaOH (Strong Base) Test: If the compound is insoluble in NaHCO₃, test its solubility in 0.75 mL of 5% aqueous sodium hydroxide.

-

Causality: Weaker acids (like some phenols) that do not dissolve in NaHCO₃ will dissolve in a strong base. This step is typically used to differentiate between strong and weak acids.

-

-

5% HCl (Acid) Test: To a fresh sample, add 0.75 mL of 5% aqueous hydrochloric acid. Shake vigorously.

-

Causality: The quinoline ring contains a basic nitrogen atom that can be protonated by an acid. If the compound dissolves in HCl, it indicates the presence of a basic functional group. This confirms the amphoteric nature of the molecule.

-

The logical flow of this experimental process can be visualized as follows:

Caption: Workflow for systematic solubility analysis.

pKa Determination via UV-Vis Spectrophotometry

This method is well-suited for compounds like quinolines that possess a strong chromophore, allowing for the sensitive detection of changes in their ionization state.[16]

Principle: The UV-Vis absorbance spectrum of this compound will change as it ionizes. By measuring the absorbance at a fixed wavelength across a range of pH values, one can determine the pH at which the acidic and basic forms are present in equal concentrations, which corresponds to the pKa.

Protocol:

-

Wavelength Selection: Prepare two stock solutions of the compound at a fixed concentration (e.g., 0.05 mM) in highly acidic (e.g., 0.1 M HCl, pH 1) and highly basic (e.g., 0.1 M NaOH, pH 13) media. Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelength (λ_max) where the difference in absorbance between the protonated and deprotonated species is greatest.

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to pH 12).

-

Sample Measurement: For each buffer solution, prepare a sample by adding a small aliquot of a concentrated stock solution of the compound to the buffer, ensuring the final concentration is constant across all samples. Measure the absorbance of each sample at the predetermined λ_max.

-

Data Analysis: Plot the measured absorbance versus pH. The resulting curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve. Multiple pKa values may be observed, corresponding to the carboxylic acid and the quinoline nitrogen.

Part 4: Spectroscopic Profile

Spectroscopic analysis provides structural confirmation of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the protons on the quinoline ring, typically in the aromatic region (δ 7.0-9.0 ppm). The proton on the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will reveal distinct signals for each of the 10 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ 160-180 ppm) and the carbons of the quinoline ring.

-

IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups.[17]

-

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[17]

-

A strong, sharp C=O (carbonyl) stretching band will appear around 1700-1725 cm⁻¹.

-

C-O stretching and C-Cl stretching bands will also be present at lower wavenumbers.

-

Conclusion

The physical properties of this compound—its melting point, solubility profile, and pKa—are fundamental to its identity, purity, and potential application. This guide provides not only the expected characteristics but also the robust, validated experimental frameworks necessary for their determination. For researchers in drug discovery and chemical synthesis, rigorously applying these protocols is a self-validating system that ensures the quality of the material and provides the critical data needed to advance their scientific objectives.

References

- 1. scispace.com [scispace.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 5. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID | 86-47-5 [chemicalbook.com]

- 6. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID CAS#: 86-47-5 [amp.chemicalbook.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. quora.com [quora.com]

- 9. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 10. researchgate.net [researchgate.net]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. athabascau.ca [athabascau.ca]

- 13. byjus.com [byjus.com]

- 14. scribd.com [scribd.com]

- 15. iscnagpur.ac.in [iscnagpur.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. echemi.com [echemi.com]

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 7-Chloroquinoline-3-carboxylic Acid

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid quinoline scaffold, substituted with a reactive carboxylic acid group and an electronically influential chlorine atom, makes it a valuable precursor for a diverse range of functional molecules. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the mechanistic principles behind its synthesis, offering detailed, field-proven protocols. Furthermore, we explore its critical role as a pharmacophore in drug discovery, highlighting key derivatives and their biological activities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its prevalence in numerous natural products (e.g., quinine) and synthetic pharmaceuticals stems from its ability to engage in various biological interactions, including DNA intercalation and enzyme inhibition. The scaffold's aromatic nature and the presence of the nitrogen heteroatom allow for fine-tuning of electronic and steric properties through substitution, making it a frequent starting point in drug design campaigns targeting infectious diseases, cancer, and inflammatory conditions.[1][2]

Molecular Profile of this compound

Structure and Physicochemical Properties

This compound is a solid organic compound characterized by a quinoline core substituted at position 7 with a chlorine atom and at position 3 with a carboxylic acid. The chlorine atom acts as an electron-withdrawing group, influencing the overall reactivity and electronic distribution of the ring system. The carboxylic acid at the 3-position provides a key handle for derivatization, enabling the formation of amides, esters, and other functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ClNO₂ | [3][4][5] |

| Molecular Weight | 207.61 g/mol | [3][5] |

| CAS Number | 635-23-4 | [4] |

| Appearance | Solid | [3][5] |

| InChI Key | UFGQWTWQNIGAEB-UHFFFAOYSA-N | [3][4][5] |

| SMILES | Clc1cc2ncc(cc2cc1)C(=O)O | [3][5] |

Spectroscopic Characterization

Confirming the identity and purity of this compound relies on a combination of standard spectroscopic techniques. The expected spectral data are summarized below.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum would exhibit distinct signals for the aromatic protons on the quinoline core. The proton of the carboxylic acid would appear as a broad singlet at a significantly downfield chemical shift (typically >13 ppm). The protons at positions 2, 4, 5, 6, and 8 will appear as singlets or doublets in the aromatic region (approx. 7.5-9.0 ppm), with their specific shifts and coupling constants dictated by their electronic environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 10 distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm). The remaining nine signals will correspond to the carbons of the quinoline ring, with their chemical shifts influenced by the nitrogen and chlorine substituents.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key functional group information. A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong peak corresponding to the C=O (carbonyl) stretch will appear around 1700 cm⁻¹. C=C and C=N stretching vibrations from the aromatic quinoline system will be observed in the 1500-1620 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak is a definitive feature.

Synthesis and Derivatization

The Gould-Jacobs Reaction: A Classic Approach

The most established and versatile method for synthesizing the 4-hydroxyquinoline-3-carboxylate core, a direct precursor to the title compound, is the Gould-Jacobs reaction.[6][7][8] This reaction provides a reliable pathway from readily available anilines.

The causality behind this multi-step synthesis is as follows:

-

Condensation: A substituted aniline (in this case, 3-chloroaniline) performs a nucleophilic attack on diethyl ethoxymethylenemalonate (DEEM). This step forms a stable enamine intermediate with the elimination of ethanol.[7][9]

-

Thermal Cyclization: This is the critical ring-forming step. High temperatures (often >250 °C), typically achieved using a high-boiling solvent like Dowtherm A, provide the necessary activation energy for a 6-electron electrocyclization.[7][10] This intramolecular reaction forms the quinoline ring system.

-

Saponification: The resulting ethyl ester (ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate) is hydrolyzed using a strong base, such as sodium hydroxide, to yield the corresponding carboxylate salt.[9][10]

-

Acidification & Decarboxylation (if needed): Acidification of the salt precipitates the carboxylic acid.[10] For many applications, this 4-hydroxy intermediate is the desired product.[11][12] To obtain the parent 7-chloroquinoline, a subsequent decarboxylation and chlorination (e.g., with POCl₃) would be required to remove the 4-hydroxy group and install a chlorine, which is then reduced. However, for this compound, alternative synthetic modifications are often employed.

Caption: Workflow for the Gould-Jacobs synthesis of the quinoline core.

Key Derivatization Strategies

The true utility of this compound lies in its potential for chemical modification at two key sites, making it a valuable scaffold for building combinatorial libraries in drug discovery.

-

Carboxylic Acid (Position 3): This group is readily converted into a wide array of functionalities. Standard coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride) allow for the formation of amides with various amines. This is a common strategy for exploring structure-activity relationships (SAR) by introducing diverse substituents that can probe interactions with biological targets.[13]

-

Aromatic Ring (Positions 5, 6, 8): While the existing chlorine at position 7 is generally stable, the other positions on the carbocyclic ring can be functionalized, though this often requires synthesis from a more substituted aniline precursor.

-

Quinoline Nitrogen: The nitrogen atom can be alkylated or oxidized, further modifying the electronic and steric properties of the molecule.

Caption: Key reactive sites on the this compound scaffold.

Applications in Research and Drug Development

The 7-chloroquinoline motif is a well-established pharmacophore. Its most famous application is in the antimalarial drug Chloroquine, where the 7-chloro group is crucial for activity.[9] Derivatives of this compound are explored for a range of therapeutic areas.

-

Anticancer Agents: Many quinoline-3-carboxylic acid derivatives have been investigated as kinase inhibitors.[13][14] The quinoline core can act as a scaffold that orients functional groups to fit into the ATP-binding pocket of kinases, while modifications derived from the carboxylic acid can enhance selectivity and potency.[15] Studies have shown that some derivatives exhibit antiproliferative activity against various cancer cell lines.[15][16]

-

Antibacterial Agents: The quinolone antibiotics (e.g., Ciprofloxacin) are a major class of antibacterial drugs. While structurally distinct, the underlying quinoline core is vital. Research into novel quinoline-3-carboxylic acids continues in the search for agents that can overcome bacterial resistance.[17][18]

-

Anti-inflammatory and Antiviral Research: The scaffold's ability to modulate biological pathways has led to its investigation for anti-inflammatory and antiviral properties.[1][16] For example, derivatives have been shown to act as NO-scavenging agents, which is relevant to inflammatory processes.[1]

Experimental Protocols

Protocol: Synthesis of 7-Chloro-4-hydroxyquinoline-3-carboxylic Acid via Gould-Jacobs Reaction

This protocol is an illustrative example based on established literature procedures and should be performed with appropriate safety precautions by trained personnel.[7][10]

Step 1: Intermediate Formation

-

In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture with stirring at 120-130 °C for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline.

-

Remove the ethanol byproduct under reduced pressure to yield the crude anilidomethylenemalonate intermediate.

Step 2: Cyclization

-

Add the crude intermediate from Step 1 to a flask containing a high-boiling point solvent (e.g., Dowtherm A).

-

Heat the mixture to reflux (approx. 250-260 °C) for 30-60 minutes. A precipitate of the cyclized product should form.

-

Cool the mixture to room temperature.

-

Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

Step 3: Saponification and Isolation

-

Transfer the air-dried solid from Step 2 to a new flask.

-

Add a 10% aqueous solution of sodium hydroxide (NaOH).

-

Reflux the mixture with vigorous stirring for 1-2 hours, or until the solid completely dissolves.

-

Cool the resulting solution in an ice bath.

-

Slowly acidify the solution to a pH of ~2-3 with concentrated hydrochloric acid (HCl). A precipitate of 7-chloro-4-hydroxyquinoline-3-carboxylic acid will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Protocol: Quality Control Workflow

-

Purity Assessment: Perform TLC of the final product against a reference standard if available. The appearance of a single spot is indicative of high purity.

-

Melting Point: Determine the melting point of the dried solid. A sharp melting point close to the literature value (~250 °C with decomposition) suggests high purity.[12]

-

Structural Confirmation:

-

Record the ¹H NMR spectrum and confirm that the observed chemical shifts and integration values match the expected structure.

-

Record the FT-IR spectrum and verify the presence of the characteristic O-H and C=O stretching bands.

-

Obtain a mass spectrum to confirm the molecular weight and the characteristic isotopic pattern for a monochlorinated compound.

-

Safety, Handling, and Storage

Hazard Identification: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3][5] It may cause skin and eye irritation.

Table 2: GHS Hazard Information

| Category | Code | Description |

| Pictogram | GHS07 | Exclamation Mark |

| Signal Word | Warning | |

| Hazard Statement | H302 | Harmful if swallowed. |

| Precautionary | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

Source: Sigma-Aldrich Safety Data Sheet.[3][5]

Handling:

-

Use in a well-ventilated area or a chemical fume hood.[19][20]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19][21]

-

Avoid generating dust.[20]

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a validated scaffold with a rich history in the development of therapeutic agents. Its robust synthesis via the Gould-Jacobs reaction and the versatile reactivity of its functional groups ensure its continued relevance. Future research will likely focus on leveraging this core to develop next-generation kinase inhibitors, novel antibacterial agents to combat resistance, and probes for exploring complex biological pathways. The combination of its rigid structure and tunable electronics makes it an enduringly valuable tool for the modern medicinal chemist.

References

- 1. scispace.com [scispace.com]

- 2. 7-Chloroquinoline | C9H6ClN | CID 521963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. nbinno.com [nbinno.com]

- 12. 7-CHLORO-4-HYDROXY QUINOLINE-3-CARBOXYLIC ACID | 86-47-5 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis of 7-Chloroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Among these, 7-chloroquinoline-3-carboxylic acid stands out as a pivotal intermediate, particularly in the synthesis of antimalarial drugs and other pharmacologically active compounds. Its strategic substitution pattern makes it an ideal building block for further molecular elaboration. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the well-established Gould-Jacobs reaction. We will delve into the mechanistic underpinnings of these synthetic routes, providing detailed experimental protocols and exploring alternative strategies for its preparation. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this crucial molecule.

The Gould-Jacobs Reaction: A Classic and Reliable Pathway

The Gould-Jacobs reaction is the most widely employed and dependable method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, including the 7-chloro analog.[1] This multi-step synthesis begins with the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by a thermal cyclization and subsequent hydrolysis.

Mechanistic Insights

The elegance of the Gould-Jacobs reaction lies in its predictable and well-understood mechanism. The initial step involves a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the key intermediate, diethyl 2-((3-chloroanilino)methylene)malonate. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution. The anilino-methylene malonate intermediate undergoes a 6-electron cyclization, driven by the thermal energy, to form the quinoline ring system. The final step is a standard ester hydrolysis (saponification) under basic conditions to yield the desired carboxylic acid.

Experimental Workflow: Gould-Jacobs Synthesis

The overall synthetic pathway via the Gould-Jacobs reaction can be visualized as follows:

Caption: Overall workflow of the Gould-Jacobs synthesis of this compound.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-((3-chloroanilino)methylene)malonate

This initial condensation step is critical for the overall success of the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heating: Heat the mixture on a steam bath or in an oil bath at approximately 100-110 °C for 1-2 hours.[2] During this time, ethanol will be evolved. The reaction can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting aniline.

-

Work-up: The resulting crude product, diethyl 2-((3-chloroanilino)methylene)malonate, is typically a viscous oil or a low-melting solid and is often used in the next step without further purification.[2] If necessary, it can be purified by recrystallization from a suitable solvent like ethanol or petroleum ether.

Protocol 2: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

This high-temperature cyclization is the key ring-forming step.

-

Solvent Preparation: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A or diphenyl ether to approximately 250 °C.[2]

-

Addition of Intermediate: Slowly and carefully add the crude diethyl 2-((3-chloroanilino)methylene)malonate from the previous step to the hot solvent. The addition should be controlled to maintain the reaction temperature.

-

Reaction: Maintain the reaction mixture at 250-260 °C for 30-60 minutes.[2] The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate out of the hot solution.

-

Isolation: Allow the reaction mixture to cool to room temperature. The precipitated solid is collected by filtration and washed with a low-boiling hydrocarbon solvent like hexane or petroleum ether to remove the high-boiling solvent.

Protocol 3: Saponification to this compound

The final step is the hydrolysis of the ester to the desired carboxylic acid.

-

Reaction Setup: In a round-bottom flask, suspend the crude ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heating: Heat the mixture to reflux with vigorous stirring until all the solid has dissolved, which typically takes 1-2 hours.[2]

-

Precipitation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid or sulfuric acid to a pH of approximately 2-3. The 7-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

| Step | Key Reagents | Typical Conditions | Expected Yield | Key Considerations |

| Condensation | 3-Chloroaniline, Diethyl ethoxymethylenemalonate | 100-110 °C, 1-2 h | >90% (crude) | Can be used directly in the next step. |

| Cyclization | Diethyl 2-((3-chloroanilino)methylene)malonate, Dowtherm A | 250-260 °C, 30-60 min | 80-90% | High temperature is crucial for cyclization. Potential for isomer formation. |

| Saponification | Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, NaOH | Reflux in 10% aq. NaOH, 1-2 h | >90% | Ensure complete dissolution of the ester. Careful acidification is necessary. |

Table 1: Summary of the Gould-Jacobs Synthesis Pathway.

Causality Behind Experimental Choices and Potential Challenges

-

Choice of High-Boiling Solvent: The use of solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is critical for achieving the high temperatures required for the thermal cyclization. These solvents are thermally stable and have boiling points well above the required reaction temperature.[2]

-

Regioselectivity: The cyclization of 3-substituted anilines in the Gould-Jacobs reaction can potentially lead to the formation of two regioisomers (7- and 5-substituted quinolines). In the case of 3-chloroaniline, the 7-chloro isomer is generally the major product due to steric hindrance from the chloro group directing the cyclization to the less hindered para position of the aniline ring. However, the reaction conditions can influence the ratio of the isomers.

-

Incomplete Reactions: Incomplete condensation can lead to lower yields in the cyclization step. Similarly, insufficient heating during cyclization or incomplete hydrolysis can result in a mixture of starting materials and products, complicating purification. Monitoring the reaction progress by techniques like TLC or HPLC is highly recommended.

Alternative Synthetic Pathways

The Niementowski Quinoline Synthesis

The Niementowski synthesis involves the condensation of an anthranilic acid with a ketone or aldehyde to produce a 4-hydroxyquinoline derivative.[3] To synthesize this compound via this route, one would theoretically start with 4-chloroanthranilic acid and a three-carbon carbonyl compound that can provide the C2 and C3 of the quinoline ring with a carboxylic acid precursor at C3.

Caption: A conceptual pathway for the Niementowski synthesis of a this compound derivative.

While conceptually straightforward, the high temperatures often required for the Niementowski reaction can lead to side reactions and lower yields, making it a less common choice for this specific target compared to the Gould-Jacobs reaction.[4]

The Camps Cyclization

The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to yield a hydroxyquinoline.[5] To apply this to the synthesis of a 7-chloro-4-hydroxyquinoline derivative, one would need to prepare the appropriately substituted o-acylaminoacetophenone precursor.

Caption: General representation of the Camps cyclization for quinolone synthesis.

The synthesis of the required starting material can be complex, and the reaction can sometimes yield a mixture of quinolin-2-one and quinolin-4-one products, depending on the substrate and reaction conditions.[2]

Modern Synthetic Approaches

Recent advances in synthetic methodology offer opportunities to improve upon the classical routes.

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Gould-Jacobs reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[6] This is attributed to the efficient and rapid heating of the reaction mixture by microwaves.

-

Continuous Flow Synthesis: The use of continuous flow reactors for the synthesis of quinoline derivatives is an emerging area.[1] Flow chemistry offers several advantages, including improved safety for high-temperature reactions, better control over reaction parameters, and the potential for easier scale-up. A continuous flow process for the cyclization step of the Gould-Jacobs reaction could potentially minimize the formation of byproducts and improve the overall efficiency.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the Gould-Jacobs reaction remaining the most practical and widely used method. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are key to achieving high yields and purity. While alternative pathways like the Niementowski and Camps reactions exist, they are often less efficient for this specific target. The future of this compound synthesis will likely involve the adoption of modern technologies such as microwave-assisted synthesis and continuous flow chemistry to enhance efficiency, safety, and sustainability. As the demand for novel quinoline-based therapeutics continues to grow, robust and optimized synthetic routes to key intermediates like this compound will remain of paramount importance to the drug development community.

References

- 1. CN114456110A - Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid - Google Patents [patents.google.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of the 7-Chloroquinoline Scaffold

Abstract

The 7-chloroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous synthetic compounds with a broad spectrum of pharmacological activities. While 7-Chloroquinoline-3-carboxylic acid itself is primarily recognized as a crucial synthetic intermediate, its structural framework is integral to derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antimalarial properties. This technical guide provides an in-depth exploration of the biological significance of this scaffold, moving from the synthesis of the core molecule to the diverse activities of its derivatives. We will dissect the mechanisms of action, present quantitative data, and provide detailed, field-proven experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical entity.

The this compound Scaffold: A Synthetic Cornerstone

The inherent value of this compound in drug discovery lies not in its intrinsic biological activity, but in its utility as a versatile starting material. Its chemical structure, featuring a reactive carboxylic acid group at the 3-position, provides a synthetic "handle" for extensive chemical modification, allowing for the systematic development of compound libraries with diverse pharmacological profiles.

Chemical Properties and Synthesis

This compound is a solid organic compound with the empirical formula C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol .[1][2] Its synthesis is often achieved through multi-step reactions, commonly involving a Gould-Jacobs cyclization. This process typically starts with the reaction of an aniline derivative, in this case, 3-chloroaniline, with a malonic ester derivative like diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes high-temperature thermal cyclization to form the quinoline ring system, yielding a 4-hydroxy-quinoline-3-carboxylate ester.[3][4] Subsequent hydrolysis of the ester group furnishes the desired 7-chloro-4-hydroxyquinoline-3-carboxylic acid, a key precursor in the synthesis of the famous antimalarial drug, Chloroquine.[3] Further chemical manipulations can then yield the title compound.

The overall synthetic pathway highlights the compound's role as a key node in the synthesis of more complex quinoline-based molecules.

Caption: Synthetic workflow for this compound and its derivatives.

Biological Activities of 7-Chloroquinoline Derivatives

The true pharmacological potential is unlocked upon derivatization of the this compound core. The quinoline ring system is a known DNA intercalator and can interact with various enzymatic targets, while modifications at the 3-position carboxylic acid group modulate solubility, cell permeability, and target specificity.

Anticancer Activity

Derivatives of the 7-chloroquinoline scaffold have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

-

Breast and Bladder Cancer: Certain 7-chloroquinoline-1,2,3-triazoyl carboxamides, synthesized from the core scaffold, have shown potent dose-dependent cytotoxic effects against human bladder carcinoma (5637) and triple-negative breast cancer (MDA-MB-231) cells.[5][6][7] One derivative, QTCA-1, displayed an IC50 value of 19.91 μM in MDA-MB-231 cells after 72 hours of treatment and induced apoptosis in over 80% of the cell population.[6] Mechanistic studies suggest these compounds can induce cell cycle arrest at the G0/G1 or G2/S phases and modulate the expression of pro- and anti-apoptotic proteins.[5][7]

-

Colon Cancer: A derivative of 7-chloroquinoline exhibited an IC50 value of 7.43 µM against HCT-116 colon cancer cells, which was more potent than the standard chemotherapeutic agent 5-fluorouracil (IC50 = 11.36 µM) in the same study.[5]

-

Prostate and Other Cancers: Chalcone derivatives bearing the 7-chloroquinoline moiety have shown promise as inhibitors of human prostate cancer cell proliferation, with IC50 values in the range of 6.95–7.93 µg/mL.[8] The broad applicability of this scaffold is further supported by reports of activity against leukemia, central nervous system, and melanoma cell lines.[8]

The antiproliferative efficacy of these compounds is often linked to their ability to inhibit critical signaling pathways involved in cancer progression, such as those involving EGFR, PARP-1, and PI3K/mTOR.[5][6]

Table 1: Selected Anticancer Activities of 7-Chloroquinoline Derivatives

| Derivative Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1,2,3-Triazoyl Carboxamide (QTCA-1) | MDA-MB-231 (Breast) | IC₅₀ (72h) | 19.91 µM | [6] |

| 1,2,3-Triazoyl Carboxamide | HCT-116 (Colon) | IC₅₀ | 7.43 µM | [5] |

| Chalcone Derivative | Prostate Cancer | IC₅₀ | 6.95 µg/mL | [8] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl) quinoline-4-carboxylic acid | MCF-7 (Breast) | % Growth Reduction | 82.9% |[9] |

Caption: Putative mechanisms for anticancer activity of 7-chloroquinoline derivatives.

Anti-inflammatory and Antinociceptive Properties

The 7-chloroquinoline scaffold has also been explored for its potential in treating inflammatory and pain-related conditions.[10][11] Derivatives have shown efficacy in animal models of inflammation and nociception. For instance, 4-phenylselenyl-7-chloroquinoline demonstrated significant antinociceptive effects in acetic acid and formalin-induced pain models in mice.[12] It also reduced paw edema and myeloperoxidase activity, indicating a potent anti-inflammatory action.[12] Similarly, other quinoline carboxylic acid derivatives have been shown to suppress inflammation and joint destruction in adjuvant arthritis models, with mechanisms distinct from traditional NSAIDs, potentially through the down-regulation of T-cell function.[11]

Antimicrobial and Antimalarial Activity

Given that the 7-chloroquinoline core is central to antimalarials like chloroquine, it is no surprise that novel derivatives are continuously being evaluated for activity against pathogens.

-

Antibacterial: Various derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[13][14] Some compounds showed good activity, with zones of inhibition comparable to standard antibiotics.[13] Molecular docking studies suggest that these compounds may act by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[13]

-

Antimalarial: Researchers continue to leverage the 7-chloroquinoline scaffold to combat drug-resistant malaria.[15] Click synthesis has been used to create new derivatives with moderate to high antimalarial activity (IC50 < 50-100 μM) against Plasmodium falciparum.[15]

Other Reported Activities

-

Antioxidant: Select 7-chloroquinoline derivatives have been screened for their ability to scavenge free radicals and reduce lipid peroxidation.[13][16][17] For example, a 2,7-dichloroquinoline-3-carboxamide derivative displayed stronger antioxidant activity (IC50 = 0.31 µg/mL) than the standard ascorbic acid in a DPPH assay.[13]

-

Kinase Inhibition: The quinoline structure is a key component of several approved kinase inhibitor drugs. As such, this compound and its derivatives are valuable intermediates in the design of novel kinase inhibitors for therapeutic use in oncology and other diseases.[18][19][20]

Methodologies for Evaluating Biological Activity

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of novel 7-chloroquinoline derivatives. The following are detailed, self-validating methodologies for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

This colorimetric assay is a cornerstone for assessing the cytotoxic or antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, etc.) in culture medium. Ensure the final DMSO concentration in the wells is non-toxic (<0.5%).

-

Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO) and "untreated control" wells. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Self-Validation: The protocol's integrity is maintained by including positive (e.g., doxorubicin) and negative (vehicle) controls. The Z'-factor can be calculated to assess assay quality.

Evaluation of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO. The intensity of the color developed is proportional to the nitrite concentration.

Step-by-Step Protocol:

-

Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

-

Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

-

Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature in the dark.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percentage of NO inhibition relative to the LPS-only control. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure that the observed NO reduction is not due to cell death.[21]

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Step-by-Step Protocol:

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Future Perspectives and Drug Development

The this compound scaffold remains a highly attractive starting point for the development of new therapeutic agents. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to optimize potency and selectivity while minimizing toxicity.[22]

-

Hybrid Molecules: Combining the 7-chloroquinoline core with other pharmacophores to create hybrid drugs with dual or synergistic mechanisms of action.

-

Target Deconvolution: Identifying the specific molecular targets of the most potent derivatives to better understand their mechanisms of action and guide further development.

-

Pharmacokinetic Profiling: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are suitable for clinical development.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Phenylselenyl-7-chloroquinoline, a new quinoline derivative containing selenium, has potential antinociceptive and anti-inflammatory actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scispace.com [scispace.com]

- 17. scielo.br [scielo.br]

- 18. 7-Chloro-3-methylquinoline-8-carboxylic acid [myskinrecipes.com]

- 19. 3-Chloroquinoline-7-carboxylic acid [myskinrecipes.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

From Serendipity to Spectrums: The Historical Unraveling of Quinoline Carboxylic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of quinoline carboxylic acids from a chemical curiosity to a cornerstone of modern antimicrobial therapy is a testament to serendipity, systematic chemical modification, and the relentless pursuit of therapeutic efficacy. This guide delves into the pivotal moments of discovery, the evolution of their chemical architecture, and the scientific rationale that propelled these compounds to the forefront of infectious disease treatment.

The Genesis: An Accidental Discovery and a New Antibacterial Scaffold

The story of quinoline carboxylic acids begins not with a targeted search for antibiotics, but as a byproduct of antimalarial drug synthesis. In 1962, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously isolated a new compound: nalidixic acid.[1][2][3] This molecule, technically a naphthyridone due to its 1,8-naphthyridine nucleus, is widely considered the progenitor of the quinolone class of antibiotics.[1][3]

Nalidixic acid's discovery marked a significant turning point, introducing a novel synthetic antibacterial agent at a time when the "golden age" of antibiotic discovery from natural sources was waning.[4] Introduced for clinical use in 1967, its application was primarily for urinary tract infections caused by Gram-negative bacteria like Escherichia coli.[1][5][6] However, its antibacterial spectrum was limited, and it exhibited only modest activity.[6][7] Despite these limitations, the discovery of nalidixic acid laid the crucial groundwork for future exploration of the quinolone scaffold.[7]

The First Generation: Laying the Foundation

The initial quinolones, including nalidixic acid and later compounds like pipemidic acid, are now retrospectively classified as the first generation.[8] These early agents shared a common chemical framework and a similar, relatively narrow, spectrum of activity, primarily targeting Gram-negative enteric bacilli.[8] Their therapeutic use was largely confined to localized infections such as those in the urinary and intestinal tracts.[8]

The mechanism of action of these early quinolones was a key area of investigation. It was discovered that they selectively and reversibly block DNA replication in susceptible bacteria.[1] Specifically, they inhibit the activity of DNA gyrase, an essential enzyme for bacterial DNA replication and transcription.[1][9] Resistance to nalidixic acid was mapped to chromosomal mutations in the genes encoding for subunits of DNA gyrase in E. coli as early as 1969.[5]

Experimental Protocol: Classical Synthesis of Quinoline-4-Carboxylic Acids

The foundational synthesis of the quinoline-4-carboxylic acid scaffold, a core component of many of these early compounds, relied on classical name reactions that are still relevant today.[10]

The Pfitzinger Reaction:

This reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[10][11]

-

Step 1: Dissolve isatin and the carbonyl compound in a suitable solvent, such as ethanol.

-

Step 2: Add a base, typically potassium hydroxide, to the mixture.

-

Step 3: Heat the reaction mixture under reflux.

-

Step 4: Upon cooling, acidify the mixture to precipitate the quinoline-4-carboxylic acid product.

-

Step 5: Collect the product by filtration and purify by recrystallization.

The Doebner Reaction:

This method provides an alternative route by reacting an aniline, an aldehyde, and pyruvic acid.[10][12]

-

Step 1: Combine the aniline, aldehyde, and pyruvic acid in a solvent, often ethanol.

-

Step 2: Heat the mixture, which typically initiates a condensation and cyclization cascade.

-

Step 3: The resulting quinoline-4-carboxylic acid often precipitates from the reaction mixture upon cooling.

-

Step 4: Isolate the product by filtration and purify as necessary.

Caption: Foundational synthetic routes to quinoline-4-carboxylic acids.

The Fluoroquinolone Revolution: A Leap in Potency and Spectrum

The therapeutic potential of quinoline carboxylic acids expanded dramatically in the 1970s and 1980s with the advent of the fluoroquinolones.[5][13] A pivotal breakthrough was the addition of a fluorine atom at the C-6 position of the quinolone nucleus.[2][6] This seemingly minor modification led to a significant enhancement in antibacterial potency and a broadening of the microbiological spectrum.[14]

Norfloxacin, patented in 1978 and licensed in the United States in 1986, was the first of this new class.[5][7] It demonstrated improved activity against Gram-negative bacteria and a longer half-life compared to its predecessors.[5] The introduction of a piperazine group at the C-7 position further enhanced activity, particularly against Gram-positive bacteria.[6][15]

This period saw a rapid succession of new fluoroquinolone discoveries, including ciprofloxacin in 1981, which remains in widespread clinical use today.[5] These second-generation fluoroquinolones, which also include ofloxacin and levofloxacin, offered a much broader spectrum of activity, encompassing many Gram-positive cocci and Pseudomonas aeruginosa.[2][5]

Subsequent Generations: Refining Efficacy and Targeting Resistance

The development of quinolones did not stop with the second generation. Continuous research and development efforts have led to the introduction of third and fourth-generation compounds, each with specific enhancements.[9]

-

Third-generation fluoroquinolones , such as gatifloxacin and moxifloxacin, exhibit even greater potency against Gram-positive bacteria, especially pneumococci, and also have activity against anaerobic bacteria.[2][16]

-

Fourth-generation fluoroquinolones offer the broadest spectrum of activity, including potent action against anaerobic organisms.[3]

The primary focus of these later-generation compounds has been to:

-

Enhance efficacy against antibiotic-resistant bacteria.[8][9]

-

Minimize the development of bacterial resistance.[9]

-

Increase drug selectivity to reduce side effects and improve safety.[6][9]

A key modification in some newer quinolones is the addition of a methoxy group at the C-8 position, which allows the drug to target both DNA gyrase and topoisomerase IV, potentially decreasing the likelihood of resistance development.[2]

Caption: Generational evolution of quinolone antibiotics.

Mechanism of Action: Targeting Bacterial DNA Synthesis

The antibacterial efficacy of quinoline carboxylic acids stems from their ability to inhibit bacterial DNA synthesis by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9][17]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

Quinolones bind to the complex formed between these enzymes and DNA, stabilizing it and leading to double-strand breaks in the bacterial chromosome.[15] This action is bactericidal, meaning it directly kills the bacteria.[1]

The Expanding Therapeutic Landscape and the Challenge of Resistance

From their initial use in treating urinary tract infections, the clinical applications of quinoline carboxylic acids have expanded dramatically. They are now used to treat a wide range of infections, including respiratory tract, skin, and soft tissue infections, as well as more serious systemic infections.[8] Certain fluoroquinolones, known as "respiratory quinolones" like levofloxacin and moxifloxacin, are particularly effective against common pathogens causing community-acquired pneumonia.[8]

However, the widespread use of these potent antibiotics has inevitably led to the emergence of bacterial resistance.[8] This remains a significant challenge in the ongoing development and clinical application of quinoline carboxylic acids.

Beyond Antibacterial Activity: New Therapeutic Frontiers

Interestingly, the therapeutic potential of the quinoline carboxylic acid scaffold extends beyond its antibacterial properties. Researchers have explored and identified derivatives with other significant biological activities. For instance, certain quinoline-4-carboxylic acid analogs, such as brequinar sodium, have been investigated as novel anticancer agents due to their ability to inhibit dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis.[18] Other derivatives have been synthesized and evaluated as inhibitors of protein kinase CK2 and histone deacetylases, highlighting the versatility of this chemical scaffold in drug discovery.[19][20]

Table 1: Timeline of Key Discoveries in Quinoline Carboxylic Acids

| Year | Discovery/Milestone | Significance |

| 1962 | Discovery of nalidixic acid by George Lesher and coworkers.[2][5] | The first synthetic quinolone antibiotic, marking the beginning of this class of drugs.[1] |

| 1967 | Clinical introduction of nalidixic acid.[5][13] | Provided a new treatment option for urinary tract infections caused by Gram-negative bacteria.[1] |

| 1976 | Development of flumequine, the first monofluoroquinolone.[5] | Demonstrated that modifications to the basic structure could improve Gram-positive activity.[5] |

| 1978 | Norfloxacin, a 6-fluorinated quinolone, was developed.[5][7] | The first of the highly potent fluoroquinolone class with an expanded spectrum of activity.[14] |

| 1981 | Ciprofloxacin was patented.[5] | A widely used second-generation fluoroquinolone with potent activity against a broad range of bacteria.[5] |

| 1986 | Norfloxacin licensed for use in the United States.[5] | Marked the clinical arrival of the fluoroquinolone era. |

| 1990s | Clinical use of third-generation fluoroquinolones like levofloxacin and moxifloxacin.[8] | Further expanded the antibacterial spectrum, particularly against respiratory pathogens and anaerobes.[2] |

Conclusion

The history of quinoline carboxylic acids is a compelling narrative of scientific progress, demonstrating how a chance discovery can be systematically developed into a diverse and powerful class of therapeutic agents. From the limited-spectrum nalidixic acid to the broad-spectrum modern fluoroquinolones, each step in their evolution has been guided by a deeper understanding of structure-activity relationships and the mechanisms of bacterial resistance. As research continues to explore the vast chemical space of the quinoline scaffold, it is likely that new derivatives with novel therapeutic applications will continue to emerge, addressing unmet medical needs in infectious diseases and beyond.

References

- 1. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quinoline - Wikipedia [en.wikipedia.org]

- 13. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 20. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of 7-Chloroquinoline-3-carboxylic Acid: A Comprehensive Technical Guide

This guide provides an in-depth exploration of the solubility characteristics of 7-Chloroquinoline-3-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of the physicochemical properties influencing its solubility, practical methodologies for solubility determination, and a theoretical framework for understanding its behavior in various solvent systems.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences the bioavailability, formulation, and ultimately, the therapeutic efficacy of a drug candidate. For a compound like this compound, which belongs to the quinoline family known for its diverse pharmacological activities, understanding its solubility is paramount.[1] Quinolines are integral scaffolds in the development of treatments for a range of conditions, including malaria and cancer.[1] The solubility of this specific derivative will dictate its absorption, distribution, metabolism, and excretion (ADME) profile, making a thorough understanding of its behavior in different solvents a cornerstone of its development.

This guide will delve into the theoretical and practical aspects of the solubility of this compound, providing a robust framework for its application in research and development.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. For this compound, the key determinants are its acidic and basic functionalities, lipophilicity, and solid-state characteristics.

Molecular Structure:

Caption: Molecular structure of this compound.

Key Physicochemical Parameters:

While experimental data for this compound is not extensively available in the public domain, we can infer its properties based on its structure and data from related compounds.

| Property | Predicted/Estimated Value | Significance for Solubility |

| Molecular Formula | C₁₀H₆ClNO₂ | Provides the elemental composition. |

| Molecular Weight | 207.61 g/mol | Influences diffusion and dissolution rates. |

| pKa | Estimated acidic pKa ~4-5 (carboxylic acid), Estimated basic pKa ~3-4 (quinoline nitrogen) | The ionization state, and thus solubility, is highly dependent on the pH of the medium. The carboxylic acid group will be deprotonated at basic pH, increasing aqueous solubility, while the quinoline nitrogen will be protonated at acidic pH, also enhancing aqueous solubility. |

| logP | Estimated XlogP ~2.7 (for the related 7-chloro-8-methylquinoline-3-carboxylic acid)[2] | Indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |

| Physical Form | Solid | Crystal lattice energy will impact the energy required for dissolution. |

Causality Behind Physicochemical Properties and Solubility:

The presence of both a carboxylic acid group (an acidic moiety) and a quinoline nitrogen (a weakly basic moiety) makes this compound an amphoteric molecule.[1] This dual nature is the primary driver of its pH-dependent solubility.[3] In acidic solutions, the quinoline nitrogen is protonated, forming a cationic species that is more soluble in water. Conversely, in alkaline solutions, the carboxylic acid group is deprotonated, forming an anionic species that is also more soluble in water. At its isoelectric point, the compound will exist predominantly as a zwitterion with minimal net charge, leading to its lowest aqueous solubility.

The chloro-substituent at the 7-position and the aromatic quinoline core contribute to the molecule's lipophilicity, as suggested by the estimated logP value.[2] This inherent lipophilicity will favor solubility in non-polar organic solvents. Therefore, the choice of solvent and the control of pH are critical for achieving the desired solubility of this compound.

Solubility Profile in Different Solvents: A Qualitative Overview

Based on the physicochemical properties, a qualitative solubility profile in various common laboratory solvents can be predicted. For a related compound, 7-chloro-4-hydroxyquinoline-3-carboxylic acid, it is noted to be slightly soluble in DMSO and methanol. This provides a valuable starting point for our target molecule.

Table of Predicted Qualitative Solubility:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | pH-dependent in water. Likely sparingly to slightly soluble in alcohols. | The ability to form hydrogen bonds with the carboxylic acid and quinoline nitrogen will promote solubility. However, the lipophilic quinoline core will limit extensive solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely soluble to very soluble. | These solvents can effectively solvate both the polar functional groups and the aromatic ring system through dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Likely poorly soluble to insoluble. | The high polarity of the carboxylic acid group will hinder dissolution in non-polar environments. |

| Chlorinated | Dichloromethane, Chloroform | Likely sparingly to slightly soluble. | These solvents offer a balance of polarity that may accommodate the molecule to some extent. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a well-defined experimental protocol is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.

The Equilibrium Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound is then determined analytically.

Diagram of the Shake-Flask Solubility Workflow:

Caption: Workflow for the equilibrium shake-flask solubility determination.

Detailed Protocol:

-

Preparation of Stock Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).

-

Generate a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards using a validated HPLC-UV method to construct a calibration curve of peak area versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). A general starting point is to add enough solid to be visually in excess after equilibration.

-

Add a precise volume of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Shake the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in solution does not change over time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC-UV system and determine the peak area.

-

Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.

-

Self-Validating System and Causality:

This protocol incorporates self-validating steps. The use of a calibration curve ensures the accuracy of the quantification. Running samples in triplicate allows for the assessment of precision. The visual confirmation of excess solid at the end of the experiment validates that a saturated solution was achieved. The filtration step is crucial for ensuring that only the dissolved compound is measured.

Factors Influencing the Solubility of this compound

Diagram of Influencing Factors:

Caption: Key factors influencing the solubility of this compound.

-